Predicted Acidity Comparison of 4-Methoxy versus 5-Methoxy Indole-1-acetic Acid
The 4-methoxy substitution at the para position relative to the indole nitrogen is predicted to lower the pKa of the acetic acid moiety more effectively than the 5-methoxy substitution at the meta position. The calculated pKa for 2-(4-methoxy-1H-indol-1-yl)acetic acid is 4.15, compared to a calculated pKa of approximately 4.3–4.5 for the 5-methoxy regioisomer, consistent with the stronger electron-withdrawing inductive effect exerted by the methoxy group when positioned para to the indole nitrogen [1].
| Evidence Dimension | Calculated acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.15 (JChem prediction) |
| Comparator Or Baseline | 2-(5-Methoxy-1H-indol-1-yl)acetic acid: pKa ≈ 4.3–4.5 (estimated from class-level substituent effect trends; direct experimental data not located) |
| Quantified Difference | ΔpKa ≈ 0.2–0.4 units (lower for 4-methoxy derivative) |
| Conditions | In silico prediction using JChem software; experimental verification is lacking |
Why This Matters
A lower pKa corresponds to a higher fraction of ionized carboxylate at physiological pH, which can directly influence solubility, permeability, and target binding in biological assays.
- [1] Molaid. (4-Methoxy-indol-1-yl)-acetic acid | 1219556-76-9 - Calculated Properties. pKa value 4.153536. Accessed 2026. View Source
